
3-Butoxy-2,6-difluorophenylboronic acid
Overview
Description
3-Butoxy-2,6-difluorophenylboronic acid is a boronic acid derivative with the molecular formula C10H13BF2O3 and a molecular weight of 230.02 g/mol . This compound has gained significant attention due to its diverse chemical and biological properties. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butoxy-2,6-difluorophenylboronic acid typically involves the reaction of 3-butoxy-2,6-difluorophenyl bromide with a boronic acid reagent under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF), at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Butoxy-2,6-difluorophenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and water.
Major Products
Biaryls: Formed from Suzuki-Miyaura coupling reactions.
Phenols: Formed from oxidation reactions.
Scientific Research Applications
Medicinal Chemistry Applications
Drug Development:
3-Butoxy-2,6-difluorophenylboronic acid serves as a crucial building block in synthesizing pharmaceutical compounds. The difluorophenyl group enhances lipophilicity and bioavailability, which are essential for effective drug design. Research indicates that fluorinated compounds often exhibit improved pharmacokinetic properties, making them suitable candidates for further development in medicinal chemistry .
Case Studies:
- Anti-inflammatory Agents: A study demonstrated that derivatives of this compound showed significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), key targets in treating inflammatory diseases. This suggests a pathway for developing new anti-inflammatory drugs.
- Cancer Treatment: Boronic acids have gained attention due to their anticancer properties. The introduction of the boronic acid group into bioactive molecules has been shown to modify selectivity and enhance pharmacokinetic characteristics, improving existing activities. Notable examples include bortezomib, ixazomib, and vaborbactam, which are FDA-approved drugs containing boronic acid groups .
Chemical Synthesis Applications
Intermediate in Organic Synthesis:
This compound acts as an intermediate in the synthesis of more complex organic molecules. Its functional groups facilitate various reactions, including esterification and amide formation, which are critical in organic synthesis .
Synthetic Routes:
The synthesis of this compound typically involves several steps:
- Starting Materials: The process usually begins with commercially available fluorinated phenols.
- Reagents: Common reagents include coupling agents and bases that aid in forming the butoxy group.
- Optimization: Reaction conditions such as temperature and solvent choice significantly affect yield and selectivity .
Suzuki-Miyaura Cross-Coupling:
One of the most notable applications of boronic acids is in the Suzuki-Miyaura cross-coupling reaction, where they are used to form new carbon-carbon bonds. This reaction is crucial for synthesizing complex organic molecules and pharmaceuticals .
Mechanism of Action:
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The presence of the butoxy group and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects .
Mechanism of Action
The mechanism of action of 3-Butoxy-2,6-difluorophenylboronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl or substituted alkene product.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Butoxy-2,6-difluorophenylboronic acid is unique due to its butoxy group, which provides additional steric and electronic properties compared to other boronic acids. This makes it particularly useful in specific Suzuki-Miyaura coupling reactions where these properties are advantageous .
Biological Activity
3-Butoxy-2,6-difluorophenylboronic acid (CAS Number: 849062-15-3) is a boronic acid derivative with significant potential in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and applications in various fields.
Property | Value |
---|---|
Molecular Formula | CHBFO |
Molecular Weight | 230.016 g/mol |
Density | 1.22 g/cm³ |
Boiling Point | 363.4 °C at 760 mmHg |
Melting Point | 84-94 °C |
Flash Point | 173.6 °C |
This compound is primarily utilized in Suzuki-Miyaura coupling reactions , a vital method for forming carbon-carbon bonds in organic synthesis. The mechanism involves three key steps:
- Oxidative Addition : The palladium catalyst reacts with an aryl or vinyl halide, forming a palladium complex.
- Transmetalation : The boronic acid transfers its organic group to the palladium complex.
- Reductive Elimination : The complex undergoes reductive elimination to yield the final biaryl product and regenerate the palladium catalyst .
Biological Activity
Research has shown that boronic acids, including this compound, exhibit various biological activities:
- Enzyme Inhibition : Boronic acids are known to inhibit certain enzymes, such as serine proteases and beta-lactamases, which can enhance their antibacterial properties when combined with antibiotics .
- Potential Antidiabetic Effects : Compounds similar to this boronic acid have been investigated for their ability to modulate glucose levels by inhibiting hormone-sensitive lipase (HSL), which could be beneficial in treating insulin resistance and metabolic disorders .
- Drug Development : Its unique structure allows for the synthesis of biologically active molecules that may have therapeutic effects against various diseases.
Case Studies
- Antibacterial Activity : A study demonstrated that certain boronic acids exhibited significant antibacterial activity against Gram-negative bacteria by disrupting their membrane integrity. The effectiveness of this compound was assessed against strains with compromised efflux pumps, revealing its potential as an antibacterial agent .
- Glucose Monitoring Sensors : Research highlighted its application in glucose-monitoring sensors where it was used to enhance the sensitivity and specificity of detection methods through host–guest recognition mechanisms involving cyclodextrins .
Applications in Research
This compound is extensively used in several research areas:
- Organic Synthesis : It serves as a building block for synthesizing complex organic molecules through cross-coupling reactions.
- Medicinal Chemistry : Investigated for its potential use in pharmaceuticals targeting metabolic disorders and bacterial infections.
- Material Science : Employed in the development of advanced materials such as polymers and electronic devices due to its favorable chemical properties .
Properties
IUPAC Name |
(3-butoxy-2,6-difluorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BF2O3/c1-2-3-6-16-8-5-4-7(12)9(10(8)13)11(14)15/h4-5,14-15H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJYMUNYLKIETN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)OCCCC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584620 | |
Record name | (3-Butoxy-2,6-difluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849062-15-3 | |
Record name | (3-Butoxy-2,6-difluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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